N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes both ethyl and methyl groups attached to the pyrazole rings, as well as a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process can be carried out under various conditions, including acid-catalyzed propargylation followed by base-mediated cyclization . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems can help in maintaining the optimal conditions for the synthesis, thereby improving the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The pyrazole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Scientific Research Applications
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide
- 1-(1H-pyrazol-4-yl)ethanone
Uniqueness
N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-6-19-11(3)13(7-16-19)8-18(5)15(22)12(4)20-9-14(21(23)24)10(2)17-20/h7,9,12H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYOYPCIWJXHRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C(C)N2C=C(C(=N2)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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